physical and chemical properties of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate
physical and chemical properties of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate
An In-depth Technical Guide to Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate
This guide provides a comprehensive technical overview of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core physicochemical properties, robust synthetic protocols, detailed analytical methodologies, and critical safety information, grounded in established scientific principles and authoritative data.
Molecular Identity and Core Physicochemical Properties
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is a substituted phenylacetate ester. The presence of both a methyl and a trifluoromethyl group on the aromatic ring creates a unique electronic and steric environment, making it a valuable building block for introducing this specific moiety into larger, more complex molecules.
The trifluoromethyl group is of particular importance in drug development. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.
Table 1: Core Identifiers and Computed Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | methyl 2-[4-methyl-3-(trifluoromethyl)phenyl]acetate | [1] |
| CAS Number | 1261553-60-9 | [1] |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [1] |
| Molecular Weight | 232.20 g/mol | [1] |
| Canonical SMILES | CC1=C(C=C(C=C1)CC(=O)OC)C(F)(F)F | [1] |
| InChIKey | QNYCASKFLHIXOY-UHFFFAOYSA-N | [1] |
| XLogP3 (Computed) | 3.3 | [1] |
| H-Bond Donor Count | 0 | [1] |
| H-Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 3 |[1] |
1.1. Experimental Physical Properties: A Comparative Analysis
Table 2: Experimental Properties of Isomeric Phenylacetates
| Compound | CAS Number | Boiling Point (°C) | Physical Form | Source |
|---|---|---|---|---|
| Methyl 2-[3 -(trifluoromethyl)phenyl]acetate | 62451-84-7 | 211 | Liquid | [3] |
| Methyl 2-[4 -(trifluoromethyl)phenyl]acetate | 135325-18-7 | 219.9 (± 35.0) | Liquid | |
Based on this data, the target compound is expected to be a liquid with a boiling point in the range of 210-225 °C at atmospheric pressure.
Synthesis and Chemical Reactivity
The most direct and industrially scalable synthesis of Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-methyl-3-(trifluoromethyl)phenylacetic acid.
2.1. Recommended Synthetic Protocol: Fischer Esterification
This protocol is based on a well-established procedure for the synthesis of a closely related isomer and is expected to provide a high yield of the desired product.[3]
Causality: The reaction mechanism involves the protonation of the carboxylic acid carbonyl by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by methanol. The subsequent elimination of a water molecule yields the target ester. Using methanol as the solvent ensures a large molar excess, driving the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-methyl-3-(trifluoromethyl)phenylacetic acid (1.0 eq) in anhydrous methanol (10-15 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) while stirring in an ice bath to manage the initial exotherm.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-16 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with water (10 volumes) and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.
Analytical Characterization and Structural Elucidation
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system for structural confirmation.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. The predicted spectra are based on established chemical shift principles and data from analogous fluorinated aromatic compounds.[4]
-
¹H NMR:
-
Aromatic Region (δ 7.2-7.5 ppm): Three protons exhibiting a complex splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
Benzylic Protons (δ ~3.7 ppm): A sharp singlet integrating to two protons (-CH₂-).
-
Ester Methyl (δ ~3.6 ppm): A sharp singlet integrating to three protons (-OCH₃).
-
Aryl Methyl (δ ~2.4 ppm): A sharp singlet integrating to three protons (Ar-CH₃).
-
-
¹³C NMR:
-
Carbonyl Carbon (δ ~171 ppm): Ester carbonyl signal.
-
Aromatic Carbons (δ 125-140 ppm): Signals corresponding to the six aromatic carbons. The carbon attached to the CF₃ group will appear as a quartet (²JCF ≈ 30-35 Hz).
-
Trifluoromethyl Carbon (δ ~124 ppm): A distinct quartet with a large coupling constant (¹JCF ≈ 270-275 Hz).
-
Ester & Benzylic Carbons (δ ~52 ppm, ~40 ppm): Signals for the -OCH₃ and -CH₂- carbons, respectively.
-
Aryl Methyl Carbon (δ ~20 ppm): Signal for the Ar-CH₃ carbon.
-
-
¹⁹F NMR:
-
A single, sharp signal is expected in the region of δ -62 to -64 ppm (relative to CFCl₃), which is characteristic of a trifluoromethyl group attached to an aromatic ring.
-
3.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 232.07.
-
Common Fragments: Look for the loss of the methoxy group (-•OCH₃, m/z = 201) and the carbomethoxy group (-•COOCH₃, m/z = 173). The fragment corresponding to the substituted benzyl cation (m/z = 173) is expected to be a prominent peak.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ .
-
C-F Stretches: Strong, characteristic absorption bands in the region of 1100-1350 cm⁻¹ .
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be extrapolated from its close isomers.[5][6] A compound-specific risk assessment should always be performed before handling.
-
Potential Hazards (based on isomers):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Recommended storage is at room temperature.
-
Applications in Research and Drug Development
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate serves as a crucial intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals. Its utility lies in its ability to introduce the 4-methyl-3-(trifluoromethyl)phenylacetyl moiety, which can impart desirable properties to a lead compound, including:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Increased Lipophilicity: The CF₃ group increases the overall lipophilicity of a molecule, which can improve its ability to cross cellular membranes.
-
Modulation of pKa: As a strong electron-withdrawing group, it can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and solubility.
This building block is therefore of high interest to medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.
References
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PubChem (2024). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc (2024). Methyl [3-(trifluoromethyl)phenyl]acetate. Available at: [Link]
- Supporting Information (undated). General experimental procedures and characterization data. Available upon request from the original publication.
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PubChem (2024). GW-0742. National Center for Biotechnology Information. Available at: [Link]
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Molekula (2024). METHYL 2-[3-(TRIFLUOROMETHYL)PHENYL]ACETATE. Available at: [Link]
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PubChem (2024). Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate. National Center for Biotechnology Information. Available at: [Link]
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Organic Syntheses (2024). methyl 2-(2-acetylphenyl)acetate. Available at: [Link]
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ACS Publications (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids. Available at: [Link]
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Wikipedia (2024). Methyl phenylacetate. Wikimedia Foundation. Available at: [Link]
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